O-spiroketal glucoside

SGLT2 inhibition type 2 diabetes C-aryl glucoside

O-Spiroketal glucoside (CHEMBL565784, PubChem CID is a synthetic C-aryl glucoside that incorporates a spiro[isobenzofuran-1,2'-pyran] scaffold. It functions as a selective inhibitor of the human sodium-dependent glucose co-transporter 2 (SGLT2), a validated target for type 2 diabetes.

Molecular Formula C22H25ClO7
Molecular Weight 436.9 g/mol
Cat. No. B10852391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-spiroketal glucoside
Molecular FormulaC22H25ClO7
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=C3COC4(C3=C2)C(C(C(C(O4)CO)O)O)O)Cl
InChIInChI=1S/C22H25ClO7/c1-2-28-15-5-3-12(4-6-15)7-13-8-16-14(9-17(13)23)11-29-22(16)21(27)20(26)19(25)18(10-24)30-22/h3-6,8-9,18-21,24-27H,2,7,10-11H2,1H3/t18-,19-,20+,21-,22+/m1/s1
InChIKeyWUEOKKVPVLUFPP-BDHVOXNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Spiroketal Glucoside: A Defined Spiroketal C-Aryl Glucoside SGLT2 Inhibitor for Targeted Procurement


O-Spiroketal glucoside (CHEMBL565784, PubChem CID 45488072) is a synthetic C-aryl glucoside that incorporates a spiro[isobenzofuran-1,2'-pyran] scaffold [1]. It functions as a selective inhibitor of the human sodium-dependent glucose co-transporter 2 (SGLT2), a validated target for type 2 diabetes [2]. The compound was disclosed as part of a series exploring O-spiroketal C-arylglucosides and serves as an early prototype for this chemotype, distinct from linear C-aryl glucosides such as dapagliflozin [3].

O-Spiroketal Glucoside Sourcing: Why In-Class SGLT2 Inhibitors Cannot Be Interchanged Without Data Loss


SGLT2 inhibitors span multiple chemotypes – O-glucosides, C-aryl glucosides, and spiroketal-fused C-aryl glucosides – each with distinct potency, selectivity, metabolic stability, and in vivo profile [1]. O-spiroketal glucoside occupies a unique structural niche: the spirocyclic constraint locks the glucosyl moiety into a fixed orientation that cannot be replicated by flexible C-aryl glucosides like dapagliflozin or canagliflozin [2]. This conformational restriction directly impacts SGLT2/SGLT1 selectivity ratios and pharmacokinetic behaviour, meaning that substituting O-spiroketal glucoside with a generic SGLT2 inhibitor would compromise the specific structure-activity relationship (SAR) information or experimental endpoint that depends on this exact scaffold geometry.

O-Spiroketal Glucoside Differentiation Data: Quantitative Comparator Evidence for Informed Selection


SGLT2 Inhibitory Potency of O-Spiroketal Glucoside vs. Dapagliflozin

O-spiroketal glucoside inhibits human SGLT2 with an IC50 of 6.5 nM in a [14C]AMG uptake assay using HEK293 cells expressing hSGLT2 [1]. In a direct cross-study comparison using the same assay format, dapagliflozin exhibits an IC50 of 1.2 nM . Thus, O-spiroketal glucoside is approximately 5.4-fold less potent than dapagliflozin, yet still maintains single-digit nanomolar potency, confirming the viability of the spiroketal scaffold for SGLT2 engagement.

SGLT2 inhibition type 2 diabetes C-aryl glucoside

SGLT2 over SGLT1 Selectivity Ratio of O-Spiroketal Glucoside vs. Dapagliflozin

O-spiroketal glucoside displays a 200-fold selectivity for hSGLT2 (IC50 6.5 nM) over hSGLT1 (IC50 1300 nM) [1]. In contrast, dapagliflozin achieves approximately 1200-fold selectivity (hSGLT2 IC50 1.2 nM; hSGLT1 IC50 1400 nM) . The spiroketal compound therefore offers a meaningfully lower selectivity window, which may be advantageous in research contexts where residual SGLT1 engagement is desired or where selectivity is a parameter to be titrated by further chemical modification.

SGLT1 selectivity off-target safety margin

Spiroketal Scaffold Structural Constraint as a Differentiator from Linear C-Aryl Glucosides

O-spiroketal glucoside incorporates a spiro[isobenzofuran-1,2'-pyran] fusion that locks the C-aryl glucoside into a rigid bicyclic framework [1]. This scaffold is absent in first-generation SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin, which possess a freely rotating C-C bond between the glucose and the aglycone. The constrained geometry of O-spiroketal glucoside restricts the conformational space available to the ligand, which has been shown in SAR studies to differentially affect SGLT2 versus SGLT1 binding pockets [2]. Importantly, this scaffold later yielded tofogliflozin, a clinical-stage SGLT2 inhibitor, demonstrating that the spiroketal core is a productive template for drug discovery.

scaffold hopping conformational restriction medicinal chemistry

In Vivo Glucosuria and Blood Glucose Reduction by Spiroketal C-Aryl Glucosides in Rats

While O-spiroketal glucoside itself showed limited in vivo efficacy and gastrointestinal side effects (diarrhea, cecal dilation) relative to dapagliflozin [1], a closely related spiroketal analog (Compound 5a) from the same series promoted significant glucosuria and blood glucose lowering when administered orally to rats [2]. This demonstrates that the spiroketal scaffold is capable of delivering in vivo SGLT2 inhibition, and that O-spiroketal glucoside serves as a critical reference point for understanding the structure-toxicity relationship within this series. For researchers optimizing spiroketal SGLT2 inhibitors, having O-spiroketal glucoside as a benchmark for in vivo tolerability profiling is essential.

in vivo efficacy glucosuria type 2 diabetes model

C-Aryl Glucoside Metabolic Stability Advantage Over O-Glucosides

Unlike O-glucoside SGLT2 inhibitors (e.g., phlorizin, T-1095), which are susceptible to hydrolysis by intestinal beta-glucosidases, C-aryl glucosides such as O-spiroketal glucoside and dapagliflozin are inherently resistant to enzymatic cleavage of the C-C glycosidic bond [1]. This metabolic stability is a well-established class property of C-aryl glucoside SGLT2 inhibitors. However, within the C-aryl glucoside class, the spiroketal modification adds an additional level of conformational pre-organization that has been exploited in subsequent drug design efforts, including the development of tofogliflozin [2].

metabolic stability C-glucoside beta-glucosidase resistance

O-Spiroketal Glucoside Application Scenarios: Where the Spiroketal Scaffold Delivers Research Value


Reference Standard for SGLT2 High-Throughput Screening Assays

O-spiroketal glucoside can serve as a structurally distinct positive control in SGLT2 inhibition screening campaigns. With a well-defined IC50 of 6.5 nM under standardized AMG uptake conditions [1], it provides a reliable benchmark to validate assay performance across different laboratories, distinguishing genuine hits from artifacts that may arise with more potent but structurally divergent controls.

Scaffold-Hopping Medicinal Chemistry Programs Targeting SGLT2

The spiro[isobenzofuran-1,2'-pyran] core of O-spiroketal glucoside represents a validated starting point for scaffold-hopping efforts aimed at generating novel SGLT2 inhibitors with improved selectivity and pharmacokinetic profiles [2]. Medicinal chemistry teams can use this compound as a key intermediate or SAR reference to explore substitutions on the aglycone ring while maintaining the spiroketal constraint that differentiates this series from linear C-aryl glucosides.

Investigation of SGLT2/SGLT1 Dual Inhibition Pharmacology

Because O-spiroketal glucoside exhibits a moderate 200-fold selectivity for SGLT2 over SGLT1, compared to the >1000-fold selectivity of dapagliflozin [1], it is particularly suited for pharmacological studies that require a balanced inhibition of both transporters. This property makes it a candidate for research into dual SGLT1/SGLT2 inhibition, a strategy that has been explored for enhanced glycemic control and gastrointestinal effects.

In Vivo Tolerability Benchmarking in Spiroketal Lead Optimization

O-spiroketal glucoside has a documented in vivo tolerability profile that includes gastrointestinal side effects (diarrhea, cecal dilation) in rodent models [1]. This makes it a critical negative control or benchmark compound for teams optimizing next-generation spiroketal SGLT2 inhibitors, enabling direct structure-toxicity relationship studies to identify the molecular determinants of GI toxicity and guide the design of safer candidates.

Quote Request

Request a Quote for O-spiroketal glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.